Benzodrocortisone
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Overview
Description
It was assigned an International Nonproprietary Name (INN) in 2016 but has yet to be marketed . This compound is a derivative of hydrocortisone, a naturally occurring glucocorticoid produced by the adrenal cortex. Benzodrocortisone is primarily studied for its potential therapeutic applications in various inflammatory and autoimmune disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzodrocortisone is synthesized through the esterification of hydrocortisone with benzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzodrocortisone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the benzoate ester group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Benzodrocortisone has been studied for various scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on glucocorticoid receptors and related signaling pathways.
Medicine: Potential therapeutic applications in treating inflammatory and autoimmune disorders such as arthritis, asthma, and eczema.
Industry: Used in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mechanism of Action
Benzodrocortisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: The parent compound of benzodrocortisone, widely used in medicine for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another synthetic glucocorticoid with similar therapeutic applications.
Dexamethasone: A potent synthetic glucocorticoid used in various inflammatory and autoimmune conditions
Uniqueness
This compound is unique due to its esterified structure, which may confer different pharmacokinetic properties compared to its parent compound, hydrocortisone. The benzoate ester group can influence the compound’s solubility, stability, and bioavailability, potentially leading to different therapeutic outcomes .
Properties
CAS No. |
28956-89-0 |
---|---|
Molecular Formula |
C28H34O6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H34O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,14,20-22,24,29,31H,8-13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1 |
InChI Key |
LPEYMYDYPGRLBU-YGZHYJPASA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |
Appearance |
Solid powder |
28956-89-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzodrocortisone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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